4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide
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Overview
Description
4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide is a quinoline derivative known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide typically involves the reaction of anilines with aldehydes, followed by functional group modifications. One common method includes the use of transition-metal catalysis to facilitate the formation of the quinoline scaffold . The reaction conditions often involve molecular oxygen as an oxidant, making the process both economical and environmentally friendly .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Transition-metal catalysts are frequently used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s effects on cancer cells are attributed to its ability to induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
Uniqueness
4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
8-methoxy-6-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O3/c1-6-3-7-10(9(4-6)18-2)14-5-8(11(7)16)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
MZBNEZHBLHYXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NC=C(C2=O)C(=O)NN |
Origin of Product |
United States |
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